(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid
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Overview
Description
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid is an organic compound with a complex structure that includes a benzylidene group, a dioxoindane core, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid typically involves the condensation of benzaldehyde with 1,3-dioxoindane-5-carboxylic acid under specific conditions that favor the formation of the (2Z) isomer. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound is explored for its therapeutic potential. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylidene group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s structure allows it to participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid: The (2E) isomer differs in the configuration of the double bond.
2-Benzylidene-1,3-dioxoindane-5-carboxamide: This compound has an amide group instead of a carboxylic acid group.
2-Benzylidene-1,3-dioxoindane-5-carboxylate: The ester derivative of the compound.
Uniqueness
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid is unique due to its specific (2Z) configuration, which can influence its reactivity and interaction with other molecules. This configuration may result in different biological activities and chemical properties compared to its isomers and derivatives.
Properties
IUPAC Name |
(2Z)-2-benzylidene-1,3-dioxoindene-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-15-12-7-6-11(17(20)21)9-13(12)16(19)14(15)8-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b14-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAZONMQZCIBTC-ZSOIEALJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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